Einecs 300-108-0

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

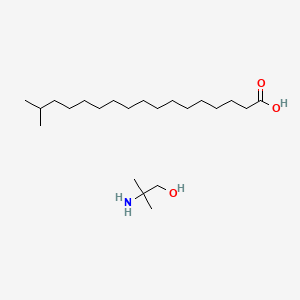

Structure

3D Structure of Parent

Properties

CAS No. |

93920-23-1 |

|---|---|

Molecular Formula |

C22H47NO3 |

Molecular Weight |

373.6 g/mol |

IUPAC Name |

2-amino-2-methylpropan-1-ol;16-methylheptadecanoic acid |

InChI |

InChI=1S/C18H36O2.C4H11NO/c1-17(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-18(19)20;1-4(2,5)3-6/h17H,3-16H2,1-2H3,(H,19,20);6H,3,5H2,1-2H3 |

InChI Key |

OCFCWEBEWDPUPV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCCCCCCCCCCCCC(=O)O.CC(C)(CO)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Isooctadecanoic Acid, Compound with 2-Amino-2-Methylpropan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the compound formed between isooctadecanoic acid and 2-amino-2-methylpropan-1-ol. This compound, an amine salt, leverages the unique properties of a branched-chain fatty acid and a functional amino alcohol, making it a subject of interest for various applications, including cosmetics, pharmaceuticals, and material science.

Introduction

Isooctadecanoic acid, a C18 branched-chain saturated fatty acid, offers distinct advantages over its linear counterpart, stearic acid, such as a lower melting point and enhanced solubility in various solvents. 2-Amino-2-methylpropan-1-ol (AMP) is a versatile organic compound featuring both a primary amine and a primary alcohol functional group. The reaction between these two components results in the formation of an ammonium carboxylate salt. This guide details the synthetic protocol for this compound and the analytical techniques for its thorough characterization.

Synthesis of Isooctadecanoic Acid, Compound with 2-Amino-2-Methylpropan-1-ol

The synthesis of the title compound is a straightforward acid-base neutralization reaction.

Materials and Equipment

-

Reactants:

-

Isooctadecanoic acid (CAS: 2724-58-5)

-

2-Amino-2-methylpropan-1-ol (AMP) (CAS: 124-68-5)

-

-

Solvent:

-

Ethanol (or other suitable solvent)

-

-

Equipment:

-

Reaction flask with a condenser

-

Magnetic stirrer with heating plate

-

Rotary evaporator

-

Standard laboratory glassware

-

Experimental Protocol

-

Reaction Setup: In a round-bottom flask, dissolve isooctadecanoic acid in a suitable solvent, such as ethanol, with gentle heating and stirring.

-

Addition of Amine: In a separate vessel, prepare a solution of 2-amino-2-methylpropan-1-ol in the same solvent. Add the AMP solution dropwise to the isooctadecanoic acid solution at room temperature with continuous stirring. An equimolar ratio of the acid and amine is typically used.

-

Reaction: The reaction is exothermic. To ensure completion, the mixture can be stirred at a slightly elevated temperature (e.g., 40-50 °C) for a few hours.

-

Solvent Removal: After the reaction is complete, the solvent is removed under reduced pressure using a rotary evaporator.

-

Drying: The resulting product is dried under vacuum to remove any residual solvent.

The logical workflow for the synthesis is depicted in the following diagram:

Caption: A flowchart illustrating the synthesis of the isooctadecanoate salt.

Characterization of the Compound

A combination of spectroscopic and thermal analysis techniques is employed to confirm the structure and purity of the synthesized compound.

Spectroscopic Characterization

3.1.1. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the compound and confirm the salt formation.

-

Expected Observations:

-

Disappearance or significant broadening of the carboxylic acid O-H stretch from isooctadecanoic acid (typically around 2500-3300 cm⁻¹).

-

Appearance of a broad N-H stretching band from the ammonium salt (around 3000-3300 cm⁻¹), which may overlap with C-H stretching vibrations.

-

Shift of the carbonyl C=O stretching frequency of the carboxylic acid (around 1700 cm⁻¹) to a lower wavenumber for the carboxylate anion (asymmetric and symmetric stretches typically between 1610-1550 cm⁻¹ and 1420-1300 cm⁻¹, respectively).

-

Presence of the C-O stretching vibration from the alcohol group of AMP (around 1050 cm⁻¹).

-

3.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure.

-

¹H NMR:

-

The chemical shifts of the protons adjacent to the amine and hydroxyl groups in AMP will be altered upon salt formation.

-

The acidic proton of the carboxylic acid will disappear.

-

Characteristic signals for the alkyl chains of isooctadecanoic acid will be present.

-

-

¹³C NMR:

-

The chemical shift of the carbonyl carbon of the carboxylic acid will shift upon deprotonation to form the carboxylate.

-

The carbons attached to the nitrogen and oxygen in the AMP moiety will also experience a shift in their chemical environment.

-

3.1.3. Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of the individual components after dissociation of the salt.

-

Expected Observations: Depending on the ionization technique (e.g., Electrospray Ionization - ESI), one would expect to observe ions corresponding to the protonated 2-amino-2-methylpropan-1-ol [M+H]⁺ and the deprotonated isooctadecanoic acid [M-H]⁻.

The general workflow for the characterization of the synthesized compound is outlined below:

Caption: The workflow for the analytical characterization of the synthesized compound.

Thermal Analysis

3.2.1. Thermogravimetric Analysis (TGA)

TGA provides information about the thermal stability and decomposition of the compound.

-

Expected Observations: A TGA thermogram would show the temperature at which the compound begins to decompose. This can be compared to the decomposition profiles of the individual starting materials to assess the thermal stability of the salt.

3.2.2. Differential Scanning Calorimetry (DSC)

DSC is used to determine the melting point and other thermal transitions of the compound.

-

Expected Observations: The DSC thermogram should show a distinct melting point for the salt, which will be different from the melting points of isooctadecanoic acid and 2-amino-2-methylpropan-1-ol.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of the starting materials. The properties of the final compound would need to be determined experimentally.

| Property | Isooctadecanoic Acid | 2-Amino-2-methylpropan-1-ol |

| CAS Number | 2724-58-5 | 124-68-5 |

| Molecular Formula | C₁₈H₃₆O₂ | C₄H₁₁NO |

| Molecular Weight ( g/mol ) | 284.48 | 89.14 |

| Appearance | Waxy solid | Colorless liquid or solid |

| Melting Point (°C) | ~52-55 | ~30-31 |

| Boiling Point (°C) | ~382 | ~165 |

Note: The properties of isooctadecanoic acid can vary depending on the specific isomer distribution.

Logical Relationship of Components

The formation of the compound is based on the acid-base reaction between the carboxylic acid group of isooctadecanoic acid and the primary amine group of 2-amino-2-methylpropan-1-ol.

An In-depth Technical Guide to the Physicochemical Properties of Einecs 300-108-0

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of the substance identified by Einecs number 300-108-0. This substance is chemically defined as isooctadecanoic acid, compound with 2-amino-2-methylpropan-1-ol , with the CAS number 93920-23-1 . This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific endeavors.

Core Physicochemical Data

Isooctadecanoic Acid

Isooctadecanoic acid, a branched-chain saturated fatty acid, exhibits the following properties:

| Property | Value |

| Molecular Weight | 284.48 g/mol |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Solubility | Soluble in ethanol and DMSO (≥10 mg/ml).[1] |

| pKa | Data not available |

2-Amino-2-methylpropan-1-ol

2-Amino-2-methylpropan-1-ol is a versatile organic compound with the following characteristics:

| Property | Value |

| Molecular Weight | 89.14 g/mol [2][3][4] |

| Melting Point | 24-28 °C[4] |

| Boiling Point | 165 °C[4] |

| Solubility | 0.5 M in H₂O at 20 °C (clear, colorless).[4] |

| pKa | 9.7 at 25 °C[3][4] |

Isooctadecanoic acid, compound with 2-amino-2-methylpropan-1-ol

As a compound formed from an acid and a base, its properties will be influenced by both moieties. Further experimental determination is required for a precise characterization of the compound.

Experimental Protocols

The following are general methodologies for determining the key physicochemical properties of organic compounds. These protocols can be adapted for the specific analysis of "isooctadecanoic acid, compound with 2-amino-2-methylpropan-1-ol" and its components.

Melting Point Determination

The melting point can be determined using a capillary melting point apparatus. A small, powdered sample of the substance is packed into a capillary tube and heated at a controlled rate. The temperature range from the first sign of melting to the complete liquefaction of the sample is recorded as the melting point.

Boiling Point Determination

For liquid samples, the boiling point can be determined by distillation. The liquid is heated in a flask connected to a condenser, and the temperature at which the vapor pressure of the liquid equals the atmospheric pressure, indicated by a stable temperature of the distilling vapor, is recorded as the boiling point.

Solubility Determination

To determine solubility, a measured amount of the solute is added to a known volume of a solvent at a specific temperature. The mixture is agitated until equilibrium is reached. The concentration of the dissolved solute is then measured, typically by techniques such as spectroscopy or chromatography. This process is repeated with different solvents to establish a solubility profile.

pKa Determination

The acid dissociation constant (pKa) can be determined by potentiometric titration. A solution of the substance is titrated with a standard solution of a strong base (for an acidic substance) or a strong acid (for a basic substance). The pH of the solution is monitored throughout the titration, and the pKa is determined from the pH at the half-equivalence point.

Signaling and Metabolic Pathways

Understanding the biological context of a compound is crucial for drug development. While no specific signaling or metabolic pathways for "isooctadecanoic acid, compound with 2-amino-2-methylpropan-1-ol" have been identified, the pathways of its individual components offer valuable insights.

Isooctadecanoic Acid (as a long-chain fatty acid)

Long-chain fatty acids like octadecanoic acid are known to be involved in various metabolic and signaling pathways. They are key components of cellular lipids and can be metabolized through beta-oxidation to produce energy.[5] Furthermore, derivatives of octadecanoic acid, such as jasmonates in plants, act as signaling molecules in defense pathways.[6][7] In mammals, fatty acids can modulate signaling pathways, including those involving peroxisome proliferator-activated receptors (PPARs).[8]

2-Amino-2-methylpropan-1-ol

The metabolism of 2-amino-2-methylpropan-1-ol has been studied in rats, indicating its involvement in various metabolic processes.[9] It is known to be incorporated into lipids and can be metabolized in the liver and kidneys.[9] Its atmospheric degradation is initiated by reaction with OH radicals.[10][11]

Formation of the Compound

The compound Einecs 300-108-0 is formed through an acid-base reaction between isooctadecanoic acid and 2-amino-2-methylpropan-1-ol.

References

- 1. caymanchem.com [caymanchem.com]

- 2. 2-Amino-2-methyl-1-propanol | C4H11NO | CID 11807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mpbio.com [mpbio.com]

- 4. 2-Amino-2-methyl-1-propanol BioXtra, = 95 124-68-5 [sigmaaldrich.com]

- 5. Stearic Acid | C18H36O2 | CID 5281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. The octadecanoic pathway: signal molecules for the regulation of secondary pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The octadecanoic pathway: signal molecules for the regulation of secondary pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of fatty acid nitroalkanes on signal transduction pathways and airway macrophage activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The metabolism of 2-amino-2-methylpropanol in young rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Atmospheric Chemistry of 2-Amino-2-methyl-1-propanol: A Theoretical and Experimental Study of the OH-Initiated Degradation under Simulated Atmospheric Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Thermal Stability and Degradation Profile of Dobupride

Disclaimer: The requested CAS number, 93920-23-1, could not be associated with a specific chemical substance in public databases. However, extensive research on the closely related topic of drug degradation profiles has identified detailed information for Dobupride , a compound with the CAS number 106707-51-1 . This guide focuses on Dobupride, assuming a potential error in the provided CAS number, to meet the core requirements of the query for an in-depth analysis of a compound's stability.

This technical guide provides a comprehensive overview of the stability and degradation profile of Dobupride. The information is tailored for researchers, scientists, and drug development professionals, with a focus on data presentation, experimental methodologies, and the visualization of degradation pathways.

Introduction to Dobupride

Dobupride is a novel gastroprokinetic agent. Its chemical stability is a critical factor in its development and formulation as a pharmaceutical product. Understanding its degradation under various stress conditions, including temperature, is essential for ensuring its safety, efficacy, and shelf-life.

Thermal Stability and Degradation Profile

Studies have been conducted to investigate the stability of Dobupride under several conditions, including the effects of pH, light, temperature, and oxygen, both in the solid state and in solution.

In the solid state and in a methanol-water solution protected from light, Dobupride has demonstrated significant stability. After a 5-month storage period under these conditions, only a minimal amount of degradation (less than 0.5%) was observed. However, the compound shows marked instability when exposed to light.

Table 1: Summary of Dobupride Degradation Under Various Conditions

| Condition | State | Duration | Remaining Dobupride (%) | Major Degradation Product(s) |

| Elevated Temperature (in solution, protected from light) | Solution | 5 months | > 99.5% | 4-amino-2-butoxy-5-chlorobenzamide |

| Natural or Artificial Sunlight | Solution | 7 days | ~5% | 4-amino-2-butoxy-N-[1-(1,3-dioxolan-2-ylmethyl)piperid-4-yl]benzamide |

Degradation Pathways

Forced degradation studies have elucidated two primary degradation pathways for Dobupride.

-

Pathway 1: Dechlorination This pathway involves the loss of the chlorine atom from the benzamide ring. It is the predominant degradation route when Dobupride is exposed to light in a solution.

-

Pathway 2: Amide Bond Cleavage This pathway results from the cleavage of the piperidine-amide bond. This is the main degradation route observed under thermal stress in the absence of light.

The major degradation products identified are:

-

Degradation Product 1 (from Pathway 1): 4-amino-2-butoxy-N-[1-(1,3-dioxolan-2-ylmethyl)piperid-4-yl]benzamide

-

Degradation Product 2 (from Pathway 2): 4-amino-2-butoxy-5-chlorobenzamide

Diagram 1: Degradation Pathways of Dobupride

Caption: Degradation pathways of Dobupride under different stress conditions.

Experimental Protocols

The methodologies employed in the stability and degradation studies of Dobupride are detailed below.

4.1. Forced Degradation Study

-

Objective: To investigate the degradation of Dobupride under various stress conditions (pH, light, temperature, and oxygen).

-

Sample Preparation: Dobupride was tested both in its solid state and as a solution in a methanol-water mixture.

-

Stress Conditions:

-

Temperature: Samples were stored at elevated temperatures.

-

Light: Solutions were exposed to natural and artificial sunlight.

-

pH: The stability was likely assessed across a range of pH values, although specific details are not provided in the summarized text.

-

Oxygen: The effect of atmospheric oxygen was evaluated.

-

-

Analysis: The degradation of Dobupride and the formation of its degradation products were monitored over time.

4.2. Analytical Methods for Degradation Product Identification

-

Objective: To identify and characterize the major degradation products of Dobupride.

-

Instrumentation:

-

Gas Chromatography-Mass Spectrometry (GC/MS)

-

High-Performance Liquid Chromatography-Particle Beam/Mass Spectrometry (HPLC-PB/MS)

-

-

Procedure:

-

The stressed samples of Dobupride were analyzed using GC/MS and HPLC-PB/MS.

-

The mass spectra of the degradation products were obtained and interpreted to elucidate their chemical structures.

-

The chromatographic data provided information on the purity of the degradation products and the extent of degradation of the parent drug.

-

Diagram 2: Experimental Workflow for Dobupride Degradation Analysis

Caption: A generalized workflow for the forced degradation and analysis of Dobupride.

Conclusion

Dobupride exhibits good stability in the solid state and in solution when protected from light, even at elevated temperatures for extended periods. However, it is highly susceptible to degradation upon exposure to light, leading to a different degradation pathway than that observed under thermal stress. For drug development professionals, these findings underscore the importance of photoprotective measures in the formulation and packaging of Dobupride-containing products. Further studies employing techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) would provide more quantitative data on its thermal decomposition and phase transitions.

Solubility Studies of Isooctadecanoic Acid Amino Compounds: A Technical Overview

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The solubility of novel chemical entities is a critical determinant of their therapeutic potential and developability. For amino acid derivatives of isooctadecanoic acid, understanding their solubility profiles in a range of solvents is paramount for formulation development, purification processes, and predicting their behavior in biological systems. Isooctadecanoic acid, a branched-chain fatty acid, imparts unique physicochemical properties to its derivatives, including altered solubility compared to their linear stearic acid counterparts. This guide provides a comprehensive overview of the solubility studies of isooctadecanoic acid amino compounds, detailing experimental protocols and presenting a framework for data analysis.

Core Concepts in Solubility

The solubility of a compound is defined as the maximum concentration that can be dissolved in a specific solvent at a given temperature to form a saturated solution. This equilibrium is influenced by several factors, including the chemical structure of the solute and solvent, temperature, pressure, and the pH of the solution. For isooctadecanoic acid amino compounds, the interplay between the hydrophobic branched alkyl chain and the hydrophilic amino acid moiety governs their solubility in various media.

Data on the Solubility of Isooctadecanoic Acid Amino Compounds

A comprehensive search of publicly available scientific literature did not yield specific quantitative solubility data for a series of isooctadecanoic acid amino compounds in various organic solvents. While the synthesis of N-stearoyl amino acids and the general solubility of amino acids have been documented, the specific solubility values for branched-chain isooctadecanoyl derivatives remain largely unreported in accessible databases. This significant data gap highlights a need for further experimental investigation in this area to support the development of these promising compounds.

The following table is presented as a template for researchers to populate with their own experimental data.

| Isooctadecanoic Acid Amino Compound | Solvent | Temperature (°C) | Solubility ( g/100 mL) | Method of Determination |

| e.g., N-Isooctadecanoyl Glycine | Ethanol | 25 | [Insert Data] | [e.g., Shake-Flask Method] |

| e.g., N-Isooctadecanoyl Glycine | Methanol | 25 | [Insert Data] | [e.g., Shake-Flask Method] |

| e.g., N-Isooctadecanoyl Glycine | Acetone | 25 | [Insert Data] | [e.g., Shake-Flask Method] |

| e.g., N-Isooctadecanoyl Alanine | Ethanol | 25 | [Insert Data] | [e.g., Shake-Flask Method] |

| e.g., N-Isooctadecanoyl Alanine | Methanol | 25 | [Insert Data] | [e.g., Shake-Flask Method] |

| e.g., N-Isooctadecanoyl Alanine | Acetone | 25 | [Insert Data] | [e.g., Shake-Flask Method] |

| e.g., N-Isooctadecanoyl Leucine | Ethanol | 25 | [Insert Data] | [e.g., Shake-Flask Method] |

| e.g., N-Isooctadecanoyl Leucine | Methanol | 25 | [Insert Data] | [e.g., Shake-Flask Method] |

| e.g., N-Isooctadecanoyl Leucine | Acetone | 25 | [Insert Data] | [e.g., Shake-Flask Method] |

Experimental Protocols for Solubility Determination

The accurate determination of solubility is crucial. The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.

Shake-Flask Method for Thermodynamic Solubility

This method involves equilibrating an excess amount of the solid compound in a known volume of solvent at a controlled temperature until saturation is reached.

Materials:

-

Isooctadecanoic acid amino compound (solid)

-

Solvent of interest (e.g., ethanol, methanol, acetone)

-

Scintillation vials or sealed flasks

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or other quantitative analytical technique.

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of the isooctadecanoic acid amino compound to a scintillation vial or flask. The excess solid should be visually apparent throughout the experiment.

-

Solvent Addition: Accurately add a known volume of the desired solvent to the vial.

-

Equilibration: Seal the vials and place them in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The equilibration time should be established through preliminary experiments where solubility is measured at different time points until it remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle. Alternatively, centrifuge the samples to facilitate the separation of the solid and liquid phases.

-

Sampling: Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filtration: Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.

-

Quantification: Accurately dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method. Analyze the concentration of the compound in the diluted solution using a validated HPLC method or another appropriate quantitative technique.

-

Calculation: Calculate the solubility of the compound in the solvent using the measured concentration and the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the determination of solubility using the shake-flask method.

Caption: Workflow for determining solubility via the shake-flask method.

Conclusion

The solubility of isooctadecanoic acid amino compounds is a critical parameter that influences their potential applications in the pharmaceutical and other industries. While there is a current lack of publicly available quantitative data for these specific compounds, the experimental protocols outlined in this guide provide a robust framework for researchers to generate this vital information. The systematic study of these derivatives will undoubtedly contribute to a deeper understanding of their physicochemical properties and accelerate their development into valuable products.

In Vitro Toxicological Profile of GenX (EINECS 300-108-0): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the in vitro toxicology of 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoic acid, commonly known as GenX. GenX is a per- and polyfluoroalkyl substance (PFAS) utilized as a replacement for perfluorooctanoic acid (PFOA) in the manufacturing of fluoropolymers.[1] As a substance with potential for widespread environmental distribution and human exposure, understanding its toxicological profile is of paramount importance.[2] This document summarizes key in vitro studies, presenting quantitative data, detailed experimental protocols, and visual representations of implicated signaling pathways to support further research and risk assessment.

Chemical Identity

-

Chemical Name: 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoic acid[2]

-

EINECS Number: 300-108-0

-

CAS Number: 13252-13-6[3]

-

Synonyms: GenX, Hexafluoropropylene oxide dimer acid (HFPO-DA)[3][4]

Quantitative Toxicological Data

The following tables summarize the quantitative data from key in vitro studies on GenX.

Table 1: Cytotoxicity of GenX in HepG2 Cells

| Study | Exposure Time | Concentration (µM) | Viability (%) | Assay |

| Lee et al. (2021)[4] | 12 hours | 250 | ~93% | WST-1 |

| 500 | ~77% | WST-1 | ||

| 48 hours | 250 | ~77% | WST-1 | |

| 500 | ~48% | WST-1 | ||

| Wen et al. (2020)[5] | 48 hours | 20 | >100% | Neutral Red |

| 100 | >100% | Neutral Red | ||

| 200 | >100% | Neutral Red | ||

| 400 | ~90% | Neutral Red | ||

| 600 | ~75% | Neutral Red | ||

| 800 | <50% | Neutral Red | ||

| 1000 | <50% | Neutral Red |

Table 2: Effects of GenX on Gene Expression in HepG2 Cells (48-hour exposure)

| Study | Concentration (µM) | Gene | Fold Change |

| Wen et al. (2020)[6] | 100 | DNMT1 | Decreased |

| DNMT3A | Decreased | ||

| DNMT3B | Decreased | ||

| 400 | DNMT1 | Decreased | |

| DNMT3A | Decreased | ||

| DNMT3B | Decreased | ||

| Lee et al. (2021)[4] | 500 | Bax | Increased |

| Caspase 3 | Increased | ||

| Caspase 9 | Increased | ||

| CHOP | Increased | ||

| p53 | Increased |

Experimental Protocols

This section details the methodologies for key experiments cited in the toxicological assessment of GenX.

Cell Viability Assays

1. WST-1 Assay (Lee et al., 2021) [4]

-

Cell Line: Human hepatoma (HepG2) cells.

-

Seeding Density: 1 x 10⁴ cells/well in a 96-well plate.

-

Treatment: Cells were exposed to various concentrations of GenX (40, 100, 250, and 500 µM) for 12 and 48 hours.

-

Procedure:

-

After the exposure period, 10 µL of WST-1 solution was added to each well.

-

The plate was incubated for 1 hour at 37°C.

-

The absorbance was measured at 450 nm using a microplate reader.

-

Cell viability was expressed as a percentage of the control group.

-

2. Neutral Red Assay (Wen et al., 2020) [5]

-

Cell Line: Human hepatoma (HepG2) cells.

-

Seeding Density: 2 x 10⁴ cells/well in a 96-well plate.

-

Treatment: Cells were exposed to various concentrations of GenX (20, 100, 200, 400, 600, 800, and 1000 µM) for 48 hours.

-

Procedure:

-

Following treatment, the medium was replaced with a medium containing 50 µg/mL neutral red.

-

The plate was incubated for 2 hours at 37°C.

-

The cells were washed, and the incorporated dye was extracted with a destaining solution (50% ethanol, 1% acetic acid).

-

The absorbance was measured at 540 nm.

-

Cell viability was calculated as a percentage of the control.

-

Gene Expression Analysis (Quantitative Real-Time PCR)

-

Cell Line: Human hepatoma (HepG2) cells.

-

Treatment: Cells were treated with GenX at specified concentrations and durations.

-

Procedure:

-

RNA Extraction: Total RNA was isolated from the cells using a suitable RNA extraction kit.

-

cDNA Synthesis: First-strand complementary DNA (cDNA) was synthesized from the total RNA using a reverse transcription kit.

-

qPCR: Quantitative real-time PCR was performed using gene-specific primers and a fluorescent dye (e.g., SYBR Green) on a real-time PCR system.

-

Data Analysis: The relative expression of the target genes was calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) used for normalization.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways and experimental workflows implicated in the in vitro toxicity of GenX.

Caption: GenX-induced apoptosis signaling pathway in HepG2 cells.

Caption: Experimental workflow for analyzing GenX-induced gene expression changes.

Caption: Dose-dependent effects of GenX on signaling pathways in primary human hepatocytes.

Discussion

The available in vitro data indicates that GenX exhibits cytotoxic effects in a dose- and time-dependent manner in human liver cells.[4] The primary mechanisms of toxicity appear to involve the induction of oxidative stress, leading to apoptosis through the activation of intrinsic pathways involving p53, Bax, and caspases.[4] Furthermore, GenX has been shown to alter the expression of genes involved in epigenetic regulation, specifically DNA methyltransferases.[6]

Studies on primary human hepatocytes suggest a dose-dependent shift in the toxicological effects of GenX. At lower concentrations, it primarily interferes with metabolic pathways, while at higher concentrations, it induces fibroinflammatory changes through the modulation of signaling pathways including HIF1α, VEGF, PPARα, STAT3, and SMAD4.[7] It is important to note that some studies have reported no significant cytotoxicity at certain concentrations, highlighting the need for careful consideration of experimental conditions and endpoints.[7]

Conclusion

This technical guide provides a consolidated overview of the in vitro toxicological screening of GenX. The presented data and protocols offer a valuable resource for researchers and professionals in the fields of toxicology and drug development. Further in vitro and in vivo studies are warranted to fully elucidate the toxicological profile of GenX and to inform human health risk assessments. The use of standardized genetic toxicology assays, such as the Ames test and in vitro micronucleus assay, would be a valuable next step in comprehensively evaluating the genotoxic potential of this compound.[8][9]

References

- 1. academic.oup.com [academic.oup.com]

- 2. 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propionic acid | C6HF11O3 | CID 114481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. epa.gov [epa.gov]

- 4. Hexafluoropropylene oxide dimer acid (GenX) exposure induces apoptosis in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. GenX Induces Fibroinflammatory Gene Expression in Primary Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. criver.com [criver.com]

Determination of Critical Micelle Concentration (CMC) for Isooctadecanoic Acid Salts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies for determining the Critical Micelle Concentration (CMC) of isooctadecanoic acid salts, commonly known as isostearic acid salts. Isooctadecanoic acid, a branched-chain fatty acid, imparts unique properties to its corresponding salts, influencing their self-assembly into micelles in solution. Understanding the CMC is crucial for various applications, including drug delivery, formulation science, and materials research. This document details the theoretical underpinnings of micellization and provides in-depth experimental protocols for key determination techniques, including surface tensiometry, conductometry, and fluorescence spectroscopy. Quantitative data, where available, is presented in structured tables to facilitate comparison. Furthermore, this guide includes visual representations of experimental workflows and conceptual diagrams using the DOT language to enhance comprehension.

Introduction to Micellization and Critical Micelle Concentration

Surfactants, or surface-active agents, are amphiphilic molecules possessing both a hydrophilic (water-attracting) head group and a hydrophobic (water-repelling) tail. Isooctadecanoic acid salts are anionic surfactants where the carboxylate group serves as the hydrophilic head and the branched C18 alkyl chain acts as the hydrophobic tail.

In aqueous solutions, at low concentrations, these surfactant molecules exist as monomers. As the concentration increases, they tend to adsorb at the air-water interface, leading to a reduction in the surface tension of the solution.[1] Once the interface is saturated, a further increase in surfactant concentration leads to the spontaneous self-assembly of these monomers into organized aggregates known as micelles. This phenomenon is driven by the hydrophobic effect, where the hydrophobic tails aggregate to minimize their contact with water, while the hydrophilic heads remain exposed to the aqueous environment.

The Critical Micelle Concentration (CMC) is defined as the specific concentration of a surfactant at which the formation of micelles begins.[2] Above the CMC, any additional surfactant molecules added to the system will predominantly form new micelles, while the monomer concentration remains relatively constant.[3] The CMC is a fundamental parameter that characterizes a surfactant and is influenced by factors such as the structure of the hydrophobic tail and hydrophilic head group, temperature, pressure, and the presence of electrolytes or other solutes.[1][2] For ionic surfactants, the CMC typically decreases to a minimum value and then increases as the temperature rises.[1][4]

The Influence of the Isooctadecanoic Acid Structure

The branched nature of the isooctadecanoic acid alkyl chain distinguishes its salts from their linear counterparts, such as sodium stearate. This branching generally leads to a higher CMC compared to the corresponding straight-chain isomer. The methyl group on the alkyl chain introduces steric hindrance, which can disrupt the efficient packing of the hydrophobic tails within the micelle core. This less favorable packing requires a higher concentration of monomers to initiate micelle formation.

Experimental Methodologies for CMC Determination

Several physicochemical properties of a surfactant solution exhibit a distinct change at the CMC, which forms the basis for various experimental determination methods.[5] The most common and reliable techniques are detailed below.

Surface Tensiometry

This is a classic and widely used method for determining the CMC of any type of surfactant.[6] It is based on the principle that the surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.[2]

Experimental Protocol: Wilhelmy Plate Method

The Wilhelmy plate method is a static technique that measures the force exerted on a thin plate (typically platinum) partially immersed in the liquid.[7][8]

-

Preparation of Solutions: Prepare a stock solution of the isooctadecanoic acid salt in deionized water. A series of solutions with decreasing concentrations are then prepared by serial dilution.

-

Instrumentation Setup: A tensiometer equipped with a Wilhelmy plate is used. The platinum plate must be thoroughly cleaned (e.g., by flaming or with a suitable solvent) to ensure complete wetting (contact angle of 0°).

-

Measurement:

-

The surface tension of pure deionized water is measured first for calibration and reference.

-

Starting with the most dilute solution, the surface tension of each concentration is measured. The plate is brought into contact with the liquid surface, and the downward force due to surface tension is recorded.[8]

-

Between each measurement, the sample vessel and the plate should be rinsed with the next solution to be measured.

-

All measurements should be performed at a constant temperature.

-

-

Data Analysis:

-

Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).

-

The resulting graph will typically show two linear regions: one with a negative slope at concentrations below the CMC and another that is nearly horizontal at concentrations above the CMC.[6]

-

The CMC is determined from the intersection of the two extrapolated linear portions of the plot.[6]

-

Workflow for Surface Tensiometry

Conductometry

This method is suitable for ionic surfactants like isooctadecanoic acid salts. It relies on the change in the electrical conductivity of the solution as a function of surfactant concentration. Below the CMC, the surfactant exists as individual ions (carboxylate anion and the counter-ion), and the conductivity increases linearly with concentration.[9] Above the CMC, the newly formed micelles are larger and have a lower mobility than the individual ions, and they also bind some of the counter-ions. This leads to a decrease in the slope of the conductivity versus concentration plot.[6]

Experimental Protocol

-

Preparation of Solutions: Similar to the surface tensiometry method, prepare a stock solution and a series of dilutions of the isooctadecanoic acid salt in high-purity deionized water.

-

Instrumentation Setup: A calibrated conductivity meter with a temperature-controlled conductivity cell is required.

-

Measurement:

-

Data Analysis:

-

Plot the specific conductivity (κ) as a function of the surfactant concentration (C).

-

The plot will show two linear regions with different slopes.

-

The CMC is the concentration at the point of intersection of these two lines.[9]

-

Workflow for Conductometry

Fluorescence Spectroscopy

This is a highly sensitive method that utilizes a fluorescent probe, such as pyrene, which has a fluorescence spectrum that is sensitive to the polarity of its microenvironment.[11][12]

Principle: Pyrene exhibits a characteristic fine structure in its emission spectrum. The ratio of the intensity of the first vibronic peak (I₁) to the third (I₃), known as the I₁/I₃ ratio, is sensitive to the polarity of the solvent. In a polar environment like water, the I₁/I₃ ratio is high. When micelles form, the hydrophobic pyrene molecules partition into the nonpolar interior of the micelles.[13] This change in the microenvironment causes a decrease in the I₁/I₃ ratio.

Experimental Protocol

-

Preparation of Probe Solution: Prepare a stock solution of pyrene in a volatile organic solvent (e.g., acetone). A small aliquot of this stock solution is added to a series of volumetric flasks, and the solvent is evaporated, leaving a thin film of pyrene.

-

Preparation of Surfactant Solutions: Prepare a series of isooctadecanoic acid salt solutions of varying concentrations in deionized water. Add these solutions to the flasks containing the pyrene film to achieve a final pyrene concentration that is very low (e.g., ~1 µM) to avoid excimer formation.[12]

-

Equilibration: Allow the solutions to equilibrate (e.g., by stirring or sonication) to ensure the partitioning of pyrene into the micelles is complete.

-

Fluorescence Measurement:

-

Using a spectrofluorometer, excite the pyrene at a suitable wavelength (e.g., 334 nm).

-

Record the emission spectrum for each sample.

-

Determine the intensities of the first (I₁, around 373 nm) and third (I₃, around 384 nm) vibronic peaks.

-

-

Data Analysis:

-

Calculate the I₁/I₃ ratio for each surfactant concentration.

-

Plot the I₁/I₃ ratio as a function of the surfactant concentration or log C.

-

The plot will typically show a sigmoidal decrease. The CMC is often taken as the concentration at the inflection point of this curve.

-

Signaling Pathway for Fluorescence Probe Method

Quantitative Data for Isooctadecanoic Acid Salts

| Surfactant Salt | Method | Temperature (°C) | Solvent | CMC (mol/L) | Surface Tension at CMC (mN/m) | Reference |

| Potassium Isooctadecanoate | Surface Tensiometry | Not Specified | Water | Not explicitly determined, but surface tension is 25.3 mN/m at ~1 g/L (~0.0031 mol/L) | ~25.3 | ECHA Database |

| Sodium Stearate (for comparison) | Conductometry | 25 | Water | ~0.00095 | Not Reported | ResearchGate Publication[10] |

Note: The data for potassium isooctadecanoate is derived from a single concentration measurement and represents the surface tension in the vicinity of the CMC. The value for sodium stearate, the linear isomer, is provided for comparative purposes to highlight the expected difference due to chain branching.

Conclusion

The determination of the critical micelle concentration is a critical step in the characterization of isooctadecanoic acid salts for their application in research and industry. This guide has provided detailed experimental protocols for three robust methods: surface tensiometry, conductometry, and fluorescence spectroscopy. While extensive quantitative data for these specific surfactants is sparse, the methodologies described herein provide a clear path for researchers to accurately determine the CMC for their particular isooctadecanoic acid salt and system conditions. The provided workflows and diagrams serve to visually simplify these processes, aiding in their successful implementation in the laboratory. The unique branched structure of isooctadecanoic acid is expected to result in a higher CMC compared to its linear counterparts, a factor that should be considered in formulation and application development.

References

- 1. scialert.net [scialert.net]

- 2. 2.2. Surface Activity and Critical Micellar Concentration Determination–Wilhelmy Plate Assay [bio-protocol.org]

- 3. agilent.com [agilent.com]

- 4. scispace.com [scispace.com]

- 5. Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 6. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 7. Wilhelmy plate method | KRÜSS Scientific [kruss-scientific.com]

- 8. How does the Wilhelmy plate method work? - DataPhysics Instruments [dataphysics-instruments.com]

- 9. scribd.com [scribd.com]

- 10. fpharm.uniba.sk [fpharm.uniba.sk]

- 11. avantiresearch.com [avantiresearch.com]

- 12. Influence factors on the critical micelle concentration determination using pyrene as a probe and a simple method of preparing samples - PMC [pmc.ncbi.nlm.nih.gov]

- 13. usc.gal [usc.gal]

An In-depth Technical Guide to the Surface Tension Properties of Aqueous Solutions of Einecs 300-108-0

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the surface tension properties of aqueous solutions of the chemical compound identified by Einecs number 300-108-0. This substance is chemically defined as isooctadecanoic acid, compound with 2-amino-2-methylpropan-1-ol (1:1) , with the corresponding CAS number 93920-23-1 . Due to a lack of publicly available empirical data for this specific compound, this guide synthesizes information on its constituent components—isooctadecanoic acid and 2-amino-2-methylpropan-1-ol—and the established principles of surfactant chemistry to predict and understand its behavior in aqueous solutions. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by providing foundational knowledge, outlining experimental methodologies for surface tension determination, and discussing the anticipated surface-active properties of this fatty acid amine salt.

Introduction to Einecs 300-108-0

This compound is an amine salt formed from the reaction of isooctadecanoic acid, a branched-chain fatty acid, and 2-amino-2-methylpropan-1-ol (AMP), a primary amine. The formation of this compound results in a molecule with both a long, hydrophobic alkyl chain from the fatty acid and a hydrophilic headgroup from the protonated amine and the carboxylate group. This amphiphilic structure is characteristic of surfactants, suggesting that aqueous solutions of this compound will exhibit significant surface activity, including the reduction of surface tension at the air-water interface.

Fatty amines and their salts are known for their surfactant properties and are utilized in various industrial and commercial applications, including as emulsifiers, detergents, and conditioning agents.[1][2][3] The specific properties of these surfactants, such as their ability to lower surface tension, are dictated by the structure of both the hydrophobic tail and the hydrophilic headgroup.[2]

Chemical Structure and Formation

The compound is formed through an acid-base reaction between isooctadecanoic acid and 2-amino-2-methylpropan-1-ol.

Surface Tension Properties of Constituent Components

To understand the surface tension behavior of the compound, it is essential to first examine the properties of its individual components in aqueous solutions.

Isooctadecanoic Acid

Isooctadecanoic acid is a long-chain fatty acid. Safety data sheets for isostearic acid (a synonym for isooctadecanoic acid) indicate that it has low water solubility.[4][5][6][7] Generally, fatty acids with long alkyl chains are surface-active and can reduce the surface tension of water, although their effectiveness is often limited by their low solubility.[8] The carboxyl group provides some hydrophilicity, but the long C18 hydrocarbon chain dominates, making the molecule largely hydrophobic. In aqueous solutions, fatty acids tend to adsorb at the air-water interface with their hydrophobic tails oriented towards the air and their hydrophilic carboxyl groups in the water.

2-Amino-2-methylpropan-1-ol (AMP)

2-Amino-2-methylpropan-1-ol is a water-soluble organic compound containing both an amine and a hydroxyl group, which impart hydrophilicity. Research has been conducted on the surface tension of aqueous solutions of AMP, often in the context of mixtures with other amines for applications such as carbon dioxide capture.[9] While AMP itself is not a strong surfactant due to its relatively short alkyl chain, it does exhibit some surface activity and can influence the surface tension of aqueous solutions.

Predicted Surface Tension Properties of Aqueous Solutions of this compound

The formation of the amine salt significantly alters the physicochemical properties of the individual components, particularly enhancing the water solubility of the fatty acid. This increase in solubility allows for a higher concentration of the amphiphilic species in the bulk water phase and at the air-water interface, leading to a more pronounced reduction in surface tension compared to the fatty acid alone.

The resulting compound, isooctadecanoic acid, compound with 2-amino-2-methylpropan-1-ol (1:1), is expected to behave as a cationic surfactant, where the protonated amine group acts as the primary hydrophilic head. Such fatty amine salts are known to be effective at reducing surface tension.[1][3]

Quantitative Data

As of the date of this publication, specific quantitative data on the surface tension of aqueous solutions of this compound at various concentrations and temperatures are not available in the public domain. However, based on the behavior of similar fatty acid amine salts, a general trend can be predicted.

| Concentration | Predicted Surface Tension (mN/m) | Notes |

| Pure Water | ~72 | At room temperature. |

| Low Concentration | Decreasing | The surface tension is expected to decrease as the concentration of the compound increases. |

| Critical Micelle Concentration (CMC) | Plateau | Above a certain concentration (the CMC), the surface tension will likely plateau at its minimum value as micelles form in the bulk solution. |

Experimental Protocols for Surface Tension Measurement

The surface tension of aqueous solutions of surface-active agents like this compound can be determined using several established methods. The choice of method may depend on whether static (equilibrium) or dynamic surface tension is of interest.[10]

Common Experimental Methods

-

Wilhelmy Plate Method: This technique involves measuring the force exerted on a thin platinum plate as it is brought into contact with the liquid surface. It is a reliable method for determining equilibrium surface tension.[10][11][12][13]

-

du Noüy Ring Method: This method measures the force required to pull a platinum ring from the surface of a liquid. While widely used, it can be less accurate for surfactant solutions where the surface tension changes over time.[10][13]

-

Pendant Drop Method: This optical method involves analyzing the shape of a droplet of the liquid hanging from a needle. The shape of the drop is determined by the balance between gravity and surface tension. This method is highly accurate and can be used for both static and dynamic measurements.[10][12][13]

-

Maximum Bubble Pressure Method: This technique is suitable for measuring dynamic surface tension, which is important for processes that occur rapidly. It measures the maximum pressure required to form a bubble in the liquid.[10]

General Experimental Workflow

The following diagram illustrates a general workflow for measuring the surface tension of a surfactant solution.

Signaling Pathways

The concept of signaling pathways is typically associated with biological processes, where molecules transmit signals within or between cells. For a chemical compound like this compound, its primary mode of action in the context of this guide is its physicochemical effect on the surface tension of aqueous solutions. Therefore, a discussion of signaling pathways is not applicable to the surface tension properties of this substance.

Conclusion

References

- 1. Application of Surfactants - Fatty Amine - Wuxi Weiheng Chemical Co., Ltd. [whamine.com]

- 2. mdpi.com [mdpi.com]

- 3. Fatty Amines [evonik.com]

- 4. nuol.agsupernova.com [nuol.agsupernova.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. tegewa.de [tegewa.de]

- 11. commons.erau.edu [commons.erau.edu]

- 12. clearsolutionsusa.com [clearsolutionsusa.com]

- 13. biolinscientific.com [biolinscientific.com]

Methodological & Application

Application and Protocol Guide: Addressing the Use of Einecs 300-108-0 in Non-Aqueous Media

A Note to Researchers, Scientists, and Drug Development Professionals:

Extensive research into the scientific literature and chemical databases reveals that Einecs 300-108-0, chemically identified as Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)europium(III), is not utilized as a pH buffering agent in aqueous or non-aqueous media. This document serves to clarify the established applications of this compound and to provide a broader context and practical guidance on the critical challenge of pH control in non-aqueous systems for pharmaceutical and research applications.

Part 1: The Identity and Documented Applications of this compound

This compound is a coordination complex of europium.[1][2] Its primary and well-documented applications stem from its unique spectroscopic and chemical properties, none of which relate to pH buffering.

Table 1: Chemical Identity of this compound

| Identifier | Value |

| Einecs No. | 300-108-0 |

| CAS No. | 15522-71-1 |

| Chemical Name | Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)europium(III) |

| Synonyms | Eu(dpm)3, Eu(tmhd)3 |

| Molecular Formula | C₃₃H₅₇EuO₆ |

Primary applications include:

-

NMR Shift Reagent: Its paramagnetic nature allows it to induce significant shifts in the nuclear magnetic resonance (NMR) signals of other molecules, aiding in the structural elucidation of organic compounds.[2]

-

Luminescent Materials: The europium ion is known for its strong luminescence, making this compound a component in the development of phosphors and other light-emitting materials.[2]

-

Doping Agent: It has been used as a doping agent in Gallium Nitride (GaN) light-emitting diodes (LEDs) to enhance their luminescent properties.[2]

Given the absence of any data supporting its use as a pH buffer, it is not possible to provide application notes, protocols, or quantitative data for this substance in that context.

Part 2: The Challenge of pH Control in Non-Aqueous Media

While the initial query on this compound as a buffer was unfounded, the underlying need to control acidity and basicity in non-aqueous systems is a significant challenge in drug development and chemical research. The concept of pH is strictly defined in aqueous solutions, and its direct translation to non-aqueous media is problematic.[3] However, maintaining a consistent acid-base environment is crucial for the stability, solubility, and efficacy of active pharmaceutical ingredients (APIs) and other chemical entities in non-aqueous formulations.[4]

Key Considerations for Non-Aqueous pH Control:

-

Solvent Properties: The autoprotolysis constant, dielectric constant, and polarity of the solvent will significantly influence the behavior of acidic and basic species.[5]

-

pKa Shifts: The pKa of a buffering agent can change dramatically when moving from an aqueous to a non-aqueous environment.[5]

-

Measurement Difficulties: Standard pH electrodes are designed for aqueous systems and may give unstable or inaccurate readings in non-aqueous media due to dehydration of the glass membrane and issues with the reference junction.[3]

General Approaches and Emerging Solutions:

The development of buffering systems for non-aqueous solutions is an active area of research. Approaches often involve the use of a weak acid and its conjugate base, or a weak base and its conjugate acid, that are soluble and stable in the chosen solvent.

Recently, novel molecules have been specifically designed to act as buffers in organic solvents. For instance, researchers have developed 2-substituted-1,3-cyclohexanedione derivatives that can neutralize both acids and bases in non-aqueous environments.[4]

Table 2: Examples of Buffer Systems Explored in Non-Aqueous or Mixed-Aqueous Media

| Solvent System | Example Buffer Components | Application Area |

| Ethanol | Acetic acid / Sodium acetate | Biofuel quality control |

| Propylene Glycol | Phosphate or Citrate buffers | Pharmaceutical formulations |

| Dimethyl Sulfoxide (DMSO) | Various organic acids and bases | Chemical reaction control |

Part 3: Experimental Protocols for Evaluating a Potential Non-Aqueous Buffer

For researchers aiming to establish pH control in a non-aqueous system, a systematic approach is required. The following is a generalized protocol for the evaluation of a potential buffering agent in a non-aqueous solvent.

Protocol 1: Solubility and Stability Assessment

-

Objective: To determine the solubility and stability of the candidate buffer components (weak acid and conjugate base, or vice versa) in the target non-aqueous solvent.

-

Materials:

-

Candidate buffer components

-

Target non-aqueous solvent(s)

-

Analytical balance, vials, magnetic stirrer

-

HPLC or other suitable analytical method

-

-

Procedure:

-

Prepare saturated solutions of each buffer component in the solvent at the desired temperature.

-

Equilibrate for a set period (e.g., 24 hours) with stirring.

-

Filter the solutions to remove undissolved solid.

-

Determine the concentration of the dissolved component using a validated analytical method (e.g., HPLC, titration).

-

To assess stability, store the solutions under relevant conditions (e.g., elevated temperature, light exposure) and monitor the concentration of the buffer components over time for any degradation.

-

Protocol 2: Potentiometric Titration for Apparent pKa Determination

-

Objective: To determine the apparent pKa (pKa*) of the weak acid or weak base in the non-aqueous solvent.

-

Materials:

-

Calibrated potentiometric titrator with a suitable electrode for non-aqueous solutions

-

Solution of the weak acid (or base) of known concentration in the non-aqueous solvent

-

Solution of a strong base (or acid) of known concentration in the same solvent (e.g., tetrabutylammonium hydroxide)

-

-

Procedure:

-

Place a known volume of the weak acid (or base) solution into the titration vessel.

-

Immerse the electrode and begin stirring.

-

Titrate with the strong base (or acid) solution, recording the potential (mV) as a function of the volume of titrant added.

-

Plot the titration curve (mV vs. volume).

-

The pKa* corresponds to the pH reading at the half-equivalence point.

-

Protocol 3: Buffer Capacity Measurement

-

Objective: To determine the buffer capacity (β) of the prepared buffer solution.

-

Materials:

-

Prepared buffer solution (containing the weak acid and conjugate base at a known concentration) in the non-aqueous solvent.

-

Calibrated potentiometric system.

-

Strong acid and strong base titrants.

-

-

Procedure:

-

Place a known volume of the buffer solution into the vessel.

-

Measure the initial potential.

-

Add a small, known amount of strong acid and record the change in potential.

-

Repeat with additions of strong base to the original buffer solution.

-

Calculate the buffer capacity using the formula: β = ΔB / ΔpH, where ΔB is the moles of added acid or base and ΔpH is the change in pH.

-

Part 4: Visualizing the Workflow

The selection and validation of a non-aqueous buffer system is a multi-step process. The following diagram illustrates a logical workflow for researchers.

References

- 1. Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)europium(III) 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]

- 2. TRIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)EUROPIUM(III) | 15522-71-1 [chemicalbook.com]

- 3. pH theory - measuring the pH of non-aqueous solutions [awe-ltd.co.uk]

- 4. Non-Aqueous Buffer Compound (No. 0168) | OIST Groups [groups.oist.jp]

- 5. strem.com [strem.com]

Application Notes and Protocols for Isooctadecanoic Acid, Compound with 2-Amino-2-Methylpropan-1-ol in Emulsion Polymerization

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are provided as a general guideline. Specific experimental data for the use of isooctadecanoic acid, compound with 2-amino-2-methylpropan-1-ol in emulsion polymerization is not widely available in published literature. The protocols and data presented here are representative examples based on the known principles of emulsion polymerization and the properties of similar fatty acid amine salt surfactants. Optimization of the described procedures will be necessary for specific monomer systems and applications.

Introduction

The compound formed by isooctadecanoic acid and 2-amino-2-methylpropan-1-ol is an amine salt of a branched-chain fatty acid. Such molecules are effective surfactants and can be utilized as primary emulsifiers in emulsion polymerization processes. The in-situ formation of this surfactant by neutralizing isooctadecanoic acid with 2-amino-2-methylpropan-1-ol in the aqueous phase offers a versatile approach to stabilizing monomer droplets and growing polymer particles during the synthesis of latexes.

Properties of the Components:

-

Isooctadecanoic Acid (Isostearic Acid): A C18 saturated branched-chain fatty acid that is liquid at room temperature. Its branched structure provides excellent thermal and oxidative stability and enhances its ability to disperse pigments and particles.[1][2][3]

-

2-Amino-2-methylpropan-1-ol (AMP): A water-soluble amino alcohol that functions as a strong base to neutralize the fatty acid, forming the soap.[4][5][6] It is also used as a dispersant and pH buffer.[4]

The resulting amine salt acts as an anionic surfactant, where the carboxylate group forms the hydrophilic head and the long, branched hydrocarbon chain constitutes the hydrophobic tail. This structure is conducive to forming micelles in an aqueous solution, which are essential for the nucleation of polymer particles in emulsion polymerization.

Logical Relationship of Components in Emulsion Polymerization

The following diagram illustrates the fundamental relationships and roles of the key components in an emulsion polymerization process stabilized by the in-situ formation of the isooctadecanoic acid-AMP salt.

Caption: Logical workflow of emulsion polymerization.

Experimental Protocol: Synthesis of Polystyrene Latex

This protocol describes a general procedure for the emulsion polymerization of styrene using isooctadecanoic acid and 2-amino-2-methylpropan-1-ol as the emulsifier system.

3.1. Materials and Equipment

-

Monomer: Styrene (inhibitor removed by passing through an alumina column)

-

Surfactant Precursors:

-

Isooctadecanoic acid (Isostearic acid)

-

2-Amino-2-methylpropan-1-ol (AMP)

-

-

Initiator: Potassium persulfate (KPS)

-

Continuous Phase: Deionized (DI) water

-

Equipment:

-

Jacketed glass reactor (500 mL) equipped with a reflux condenser, mechanical stirrer, nitrogen inlet, and temperature probe.

-

Heating/cooling circulator

-

Monomer and initiator feed pumps (optional, for semi-batch process)

-

Sample withdrawal system

-

3.2. Experimental Workflow Diagram

Caption: Step-by-step experimental workflow.

3.3. Procedure (Semi-Batch Process)

-

Reactor Setup: Charge the 500 mL jacketed glass reactor with 150 g of DI water, 3.0 g of isooctadecanoic acid, and 1.0 g of 2-amino-2-methylpropan-1-ol. The molar ratio of acid to amine should be approximately 1:1 to ensure neutralization.

-

In-situ Surfactant Formation: Begin stirring the mixture at 200 rpm and purge with nitrogen for 30 minutes to remove oxygen. Heat the reactor to 80°C. The isooctadecanoic acid will melt and react with the AMP to form the emulsifier in situ.

-

Initiation: Prepare an initiator solution by dissolving 0.5 g of KPS in 10 g of DI water.

-

Seeding: Add 10 g (approx. 10% of total monomer) of styrene to the hot reactor. Allow the system to equilibrate for 10 minutes.

-

Polymerization Start: Add the initiator solution to the reactor to begin the polymerization of the seed particles.

-

Monomer Feed: After 15 minutes, begin the continuous feed of the remaining 90 g of styrene into the reactor over a period of 3 hours.

-

Completion: Once the monomer feed is complete, maintain the reaction temperature at 80°C for an additional hour to ensure high monomer conversion.

-

Cooling and Filtration: Cool the reactor to room temperature while maintaining slow stirring. Filter the resulting latex through a 100-mesh screen to remove any coagulum.

-

Characterization: Analyze the final latex for solid content, particle size and distribution, pH, and viscosity.

Representative Data

The following tables present hypothetical, yet representative, data that could be expected from experiments investigating the effect of surfactant concentration on the properties of the final latex.

Table 1: Formulation Variables

| Formulation ID | Styrene (g) | Water (g) | Isooctadecanoic Acid (g) | AMP (g) | KPS (g) |

| EXP-1 | 100 | 150 | 1.5 | 0.5 | 0.5 |

| EXP-2 | 100 | 150 | 3.0 | 1.0 | 0.5 |

| EXP-3 | 100 | 150 | 4.5 | 1.5 | 0.5 |

Table 2: Expected Latex Properties

| Formulation ID | Surfactant Conc. (wt% on Monomer) | Solid Content (%) | Monomer Conversion (%) | Particle Size (nm) | Polydispersity Index (PDI) |

| EXP-1 | 2.0 | ~39.5 | >98 | ~150 | <0.1 |

| EXP-2 | 4.0 | ~39.8 | >99 | ~100 | <0.05 |

| EXP-3 | 6.0 | ~39.9 | >99 | ~75 | <0.05 |

Note: Generally, increasing the surfactant concentration leads to a larger number of micelles, resulting in the formation of more, but smaller, polymer particles.

Potential Applications

Latexes synthesized using isooctadecanoic acid-AMP salt as an emulsifier can be explored for various applications, leveraging the unique properties of the branched-chain fatty acid.

-

Coatings and Adhesives: The excellent stability and dispersing properties of isostearic acid can lead to latexes with good pigment compatibility and film formation properties.

-

Drug Delivery: The biocompatibility of fatty acids suggests that these polymer nanoparticles could be investigated as carriers for hydrophobic drugs. The branched structure of the isooctadecanoic acid might influence the loading capacity and release kinetics of encapsulated agents.

-

Personal Care Products: Given that isostearic acid and its derivatives are used in cosmetics, the resulting polymers may be suitable for formulation into personal care products.[2]

Troubleshooting and Optimization

-

Coagulum Formation: Excessive coagulum may indicate insufficient stabilization. Increase the surfactant concentration or adjust the stirring speed. Ensure a consistent nitrogen purge to prevent oxygen inhibition.

-

Broad Particle Size Distribution: This may result from inconsistent nucleation. A seeded polymerization approach, as described in the protocol, can help achieve a more uniform particle size.

-

Low Monomer Conversion: Ensure the initiator concentration is adequate and the reaction temperature is maintained. A post-polymerization heating period can help consume residual monomer.

References

- 1. ISOOCTADECANOIC ACID - Ataman Kimya [atamanchemicals.com]

- 2. ataman-chemicals.com [ataman-chemicals.com]

- 3. Isostearic Acid Manufacturers | Product parameter introduction [bluesun-chem.com]

- 4. 2-AMINO-2-METHYL-1-PROPANOL - Ataman Kimya [atamanchemicals.com]

- 5. 2-Amino-2-methyl-1-propanol | C4H11NO | CID 11807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Amino-2-methyl-1-propanol | 124-68-5 [chemicalbook.com]

Application Notes and Protocols for Stable Oil-in-Water Emulsions Using CAS 93920-23-1

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the formulation of stable oil-in-water (o/w) emulsions utilizing CAS 93920-23-1, chemically identified as isooctadecanoic acid, compound with 2-amino-2-methylpropan-1-ol (1:1). This compound, an amine salt of a fatty acid, functions as an effective anionic surfactant, enabling the formation of stable o/w emulsions suitable for various applications in the pharmaceutical and cosmetic industries.

Introduction to CAS 93920-23-1 as an Emulsifier

Isooctadecanoic acid, compound with 2-amino-2-methylpropan-1-ol (1:1) is formed by the neutralization reaction between isooctadecanoic acid (a lipophilic fatty acid) and 2-amino-2-methylpropan-1-ol (AMP), a water-soluble amino alcohol. This in-situ formation of an amine soap creates an amphiphilic molecule with a hydrophilic head (the carboxylate and ammonium groups) and a lipophilic tail (the isooctadecanoic acid hydrocarbon chain). This structure allows it to orient at the oil-water interface, reducing interfacial tension and stabilizing dispersed oil droplets within a continuous aqueous phase.

The use of this in-situ generated emulsifier offers flexibility in formulation development. 2-Amino-2-methyl-1-propanol is a well-known pH buffering agent in cosmetic and pharmaceutical formulations.[1][2][3] The formation of the isooctadecanoate salt not only provides emulsification but can also contribute to the overall pH control of the final product.

Key Formulation Parameters and Data

The stability and physical characteristics of an oil-in-water emulsion stabilized with CAS 93920-23-1 are dependent on several key parameters. The following table summarizes typical ranges for these parameters based on general principles of o/w emulsion formulation with fatty acid soaps.

| Parameter | Typical Range | Rationale |

| Oil Phase Concentration (% w/w) | 10 - 40% | Influences viscosity and application feel. Higher concentrations may require increased emulsifier levels. |

| CAS 93920-23-1 Concentration (% w/w) | 1 - 5% | Dependent on the oil phase concentration and desired droplet size. Higher concentrations lead to smaller, more stable droplets. |

| Isooctadecanoic Acid : AMP Molar Ratio | 1:1 to 1:1.2 | A slight excess of AMP can ensure complete neutralization of the fatty acid and contribute to pH buffering. |

| Homogenization Speed (rpm) | 5,000 - 15,000 | High shear is necessary to reduce oil droplet size and create a stable emulsion. |

| Homogenization Time (minutes) | 5 - 15 | Sufficient time is required to achieve a uniform droplet size distribution. |

| Final pH | 7.5 - 9.0 | The emulsifier is most effective in this pH range, ensuring the fatty acid remains in its salt form. |

Experimental Protocols

The following protocols provide a detailed methodology for the preparation and characterization of a stable oil-in-water emulsion using CAS 93920-23-1.

Materials and Equipment

-

Oil Phase: Mineral oil, isopropyl myristate, or other suitable non-polar oil.

-

Aqueous Phase: Deionized water.

-

Emulsifier Components:

-

Isooctadecanoic acid

-

2-Amino-2-methylpropan-1-ol (AMP)

-

-

Equipment:

-

High-shear homogenizer (e.g., rotor-stator type)

-

Beakers and magnetic stirrer

-

Water bath or heating mantle

-

pH meter

-

Microscope with a calibrated reticle or particle size analyzer

-

Emulsion Preparation Protocol (In-situ Method)

This protocol describes the formation of the emulsifier in-situ during the emulsion preparation.

-

Prepare the Aqueous Phase:

-

In a beaker, combine the desired amount of deionized water and 2-amino-2-methylpropan-1-ol.

-

Heat the mixture to 70-75°C while stirring until the AMP is fully dissolved.

-

-

Prepare the Oil Phase:

-

In a separate beaker, combine the oil and isooctadecanoic acid.

-

Heat the oil phase to 70-75°C while stirring until the fatty acid is completely melted and dispersed.

-

-

Combine the Phases:

-

Slowly add the hot oil phase to the hot aqueous phase while mixing with a magnetic stirrer.

-

-

Homogenization:

-

Immediately transfer the mixture to a high-shear homogenizer.

-

Homogenize at 10,000 rpm for 10 minutes. Ensure the temperature is maintained around 65-70°C during homogenization.

-

-

Cooling:

-

After homogenization, allow the emulsion to cool to room temperature with gentle stirring.

-

-

Final pH Adjustment:

-

Measure the pH of the final emulsion and adjust to the target range (7.5-9.0) if necessary, using a dilute solution of AMP or a suitable acid.

-

Emulsion Stability Testing Protocol

-

Macroscopic Observation:

-

Visually inspect the emulsion for any signs of phase separation, creaming, or coalescence immediately after preparation and at predetermined time points (e.g., 24 hours, 1 week, 1 month) under different storage conditions (e.g., room temperature, 40°C, 4°C).

-

-

Microscopic Evaluation:

-

Place a small drop of the emulsion on a microscope slide and cover with a coverslip.

-

Observe the droplet size and distribution under a microscope. Note any changes in droplet size or signs of aggregation over time.

-

-

Centrifugation Test:

-

Place 10 mL of the emulsion in a centrifuge tube.

-

Centrifuge at 3000 rpm for 30 minutes.

-

Observe for any phase separation. A stable emulsion should show no separation.

-

-

Freeze-Thaw Cycling:

-

Subject the emulsion to three cycles of freezing (-20°C for 24 hours) and thawing (room temperature for 24 hours).

-

After the final cycle, visually and microscopically inspect the emulsion for any signs of instability.

-

Visualizations

The following diagrams illustrate the key processes and mechanisms involved in the formulation of stable oil-in-water emulsions with CAS 93920-23-1.

Caption: Workflow for in-situ formation of the emulsifier and preparation of the o/w emulsion.

Caption: Mechanism of o/w emulsion stabilization by CAS 93920-23-1 at the oil-water interface.

Conclusion

CAS 93920-23-1, the salt of isooctadecanoic acid and 2-amino-2-methylpropan-1-ol, is a versatile and effective emulsifier for creating stable oil-in-water emulsions. By carefully controlling formulation parameters such as emulsifier concentration, oil phase content, and homogenization conditions, researchers and drug development professionals can produce stable emulsions with desired physical characteristics for a wide range of applications. The in-situ formation of this emulsifier provides a convenient and flexible method for emulsion preparation. The protocols and data presented here serve as a valuable starting point for the development of novel emulsion-based formulations.

References

Application Notes and Protocols for Topical Drug Delivery Systems with Isosorbide Dinitrate (Einecs 300-108-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isosorbide dinitrate (ISDN), identified by Einecs 300-108-0, is a potent vasodilator traditionally used in the management of angina pectoris. Its mechanism of action involves the release of nitric oxide (NO), which activates guanylate cyclase in vascular smooth muscle cells, leading to vasodilation. Topical and transdermal delivery of ISDN offers a promising alternative to oral administration by bypassing the extensive first-pass metabolism, potentially leading to improved bioavailability and sustained therapeutic effects. These application notes provide a comprehensive overview of the formulation strategies, experimental protocols, and quantitative data for the development of topical drug delivery systems for ISDN.

Mechanism of Action: Nitric Oxide Signaling Pathway